molecular formula C9H5F3N2O2 B1404628 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1565827-83-9

3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No. B1404628
M. Wt: 230.14 g/mol
InChI Key: KVPKECSKFQLWAY-UHFFFAOYSA-N
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Description

“3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid” is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives has been achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The molecular structure of “3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid” is characterized by the presence of a cyano group, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The carboxylic acid group is also attached to the pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving “3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid” and its derivatives are diverse and depend on the specific conditions and reagents used. For instance, the chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid” are influenced by the presence of the trifluoromethyl group, the pyridine ring, and the carboxylic acid group. These groups contribute to the compound’s reactivity, stability, and other physicochemical properties .

Scientific Research Applications

Extraction and Separation Techniques

  • Equilibrium Studies in Extraction Processes : Research by Kumar and Babu (2009) explored the extraction of Pyridine-3-carboxylic acid, a closely related compound, using different diluents. They found that extraction efficiency increases with the concentration of the extractant and decreases with the initial acid concentration, suggesting potential applications in the purification and isolation of related compounds (Kumar & Babu, 2009).

Synthesis and Chemical Properties

  • Functionalization of Trifluoromethyl-Substituted Pyridines : Schlosser and Marull (2003) demonstrated that 2-(trifluoromethyl)pyridine can be selectively metalated and subsequently carboxylated or otherwise functionalized at different positions. This method offers a versatile approach to synthesize various pyridinecarboxylic acids and derivatives, including those related to 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid (Schlosser & Marull, 2003).

  • Synthesis of Novel Derivatives : Kumar and Mashelkar (2006) focused on synthesizing derivatives starting from related pyridine compounds. Their approach could be applied to the synthesis of novel derivatives of 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid, potentially exploring its utility in various fields (Kumar & Mashelkar, 2006).

Pharmaceutical Applications

  • Cardiotonic Activity of Related Compounds : Mosti et al. (1992) synthesized esters of cyano-dihydro-pyridinecarboxylic acids and found some to exhibit positive inotropic activity, indicating potential applications in the development of cardiac medications. This suggests the possibility of exploring related compounds like 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid for similar applications (Mosti et al., 1992).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c1-4-2-6(9(10,11)12)5(3-13)7(14-4)8(15)16/h2H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPKECSKFQLWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C(=O)O)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601171892
Record name 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid

CAS RN

1565827-83-9
Record name 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565827-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601171892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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